molecular formula C32H52O4 B1155016 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol CAS No. 85372-70-9

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol

Cat. No.: B1155016
CAS No.: 85372-70-9
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Description

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is a triterpenoid compound derived from the fruit pulp of Momordica charantia (bitter melon). This compound has garnered significant attention due to its potent antitumor activity, particularly against U937 cells, with an IC50 value of 32.52 μM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol typically involves the extraction and purification from the fruit pulp of Momordica charantia. The process includes:

    Extraction: The fruit pulp is subjected to solvent extraction using solvents like methanol or ethanol.

    Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Industrial Production Methods

While the industrial production methods for this specific compound are not extensively documented, the general approach would involve large-scale extraction and purification processes, ensuring the compound’s high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield saturated compounds.

Scientific Research Applications

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol involves its interaction with molecular targets and pathways involved in cell proliferation and apoptosis. It exerts its antitumor effects by:

Comparison with Similar Compounds

Similar Compounds

    Cucurbitacin B: Another triterpenoid from with potent antitumor activity.

    Cucurbitacin E: Known for its anti-inflammatory and anticancer properties.

    Cucurbitacin I: Exhibits strong inhibitory effects on cancer cell proliferation.

Uniqueness

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is unique due to its specific structural features, such as the epoxy and methoxy groups, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O4/c1-21(11-10-16-27(2,3)35-9)22-14-17-30(7)23-15-18-32-24(12-13-25(33)28(32,4)5)31(23,26(34-8)36-32)20-19-29(22,30)6/h10,15-16,18,21-26,33H,11-14,17,19-20H2,1-9H3/b16-10+/t21-,22-,23+,24+,25+,26-,29-,30+,31+,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHCXXYKHCXPSQ-FJKUPRPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol
Reactant of Route 2
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol
Reactant of Route 3
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol
Reactant of Route 4
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol
Reactant of Route 5
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol
Reactant of Route 6
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol

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